5-iodo-2-(1H-tetrazol-1-yl)benzoic acid
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Overview
Description
5-iodo-2-(1H-tetrazol-1-yl)benzoic acid: is a chemical compound with the molecular formula C8H5IN4O2 and a molecular weight of 316.06 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an iodine atom and a tetrazole ring attached to a benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid typically involves the iodination of 2-(1H-tetrazol-1-yl)benzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
5-iodo-2-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted benzoic acids, while oxidation might produce benzoic acid derivatives with different functional groups .
Scientific Research Applications
5-iodo-2-(1H-tetrazol-1-yl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets through its iodine and tetrazole groups. These interactions can affect various biochemical pathways, although specific details would depend on the context of its use in research or applications .
Comparison with Similar Compounds
Similar Compounds
2-(1H-tetrazol-5-yl)benzoic acid: Similar structure but without the iodine atom.
4-(1H-tetrazol-5-yl)benzoic acid: Another tetrazole-substituted benzoic acid with a different substitution pattern.
Uniqueness
The presence of the iodine atom in 5-iodo-2-(1H-tetrazol-1-yl)benzoic acid makes it unique compared to other tetrazole-substituted benzoic acids. This iodine atom can participate in specific chemical reactions and interactions that are not possible with non-iodinated analogs .
Properties
IUPAC Name |
5-iodo-2-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRAXFHDMAPZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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